N-(4-(N-acetylsulfamoyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
N-(4-(N-Acetylsulfamoyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2-methylimidazole group at position 6 and an N-acetylsulfamoylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-11-18-9-10-23(11)16-8-7-15(20-21-16)17(25)19-13-3-5-14(6-4-13)28(26,27)22-12(2)24/h3-10H,1-2H3,(H,19,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUZARJSGABBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-acetylsulfamoyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide, also referred to by its CAS number 1396793-27-3, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Molecular Formula : C17H16N6O4S
- Molecular Weight : 400.4 g/mol
- CAS Number : 1396793-27-3
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and pyridazine rings. The incorporation of the N-acetylsulfamoyl group enhances the compound's solubility and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and pyridazine moieties exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Case Study : A study evaluating the antimicrobial efficacy of structurally related compounds found that those with electron-donating substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation was also highlighted, suggesting potential applications in treating resistant bacterial infections .
2. Anti-inflammatory Activity
The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX enzymes have been widely studied, and similar mechanisms may apply to this compound.
Research Findings : In vitro studies have demonstrated that derivatives of pyridazine can significantly reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2. These findings support the hypothesis that this compound could serve as a potent anti-inflammatory agent .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole and pyridazine rings can significantly influence potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance antimicrobial activity |
| Alkyl vs. aryl groups | Alter solubility and bioavailability |
| Sulfonamide linkage | Potentially increases anti-inflammatory properties |
Chemical Reactions Analysis
Oxidative Reactions
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Pyridazine Oxidation : Treatment with SeO₂ in acetic acid induces oxidative cyclization, forming fused selenadiazole derivatives .
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Imidazole Oxidation : Reacts with H₂O₂ to generate N-oxide derivatives, confirmed via IR absorption at 1265 cm⁻¹ (N→O stretch) .
Reductive Reactions
-
Nitro Group Reduction : While the compound lacks nitro groups, analogous pyridazines show Pd/C-mediated hydrogenation of C=N bonds to dihydropyridazines .
Hydrolytic Stability
| Condition | Degradation Product | Half-Life (pH 7.4, 37°C) |
|---|---|---|
| Acidic (pH 1.2) | Sulfonic acid + Pyridazine-3-carboxylic acid | 2.1 hours |
| Alkaline (pH 9.0) | Sulfamate anion + Imidazole | 4.8 hours |
Thermal Stability
Catalytic and Metal-Mediated Reactions
-
Palladium-Catalyzed Cross-Coupling : Participates in Suzuki–Miyaura reactions at the pyridazine C-5 position with aryl boronic acids (e.g., phenylboronic acid yields 85% coupled product) .
-
Coordination Chemistry : The imidazole nitrogen binds transition metals (Cu²⁺, Zn²⁺), forming complexes with λₘₐₓ shifts of 15–20 nm in UV-Vis spectra .
Comparative Reactivity with Analogues
Mechanistic Insights from Spectral Data
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Core Modifications : The target compound’s simple pyridazine core contrasts with fused pyrrolo-pyridazine systems (e.g., ), which may enhance rigidity and binding affinity but reduce solubility .
- Substituent Diversity: The acetylsulfamoyl group in the target compound differs from cyclopropanecarboxamido () or trifluoromethyl groups ().
Key Observations :
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are widely used for C–N and C–C bond formation in pyridazine derivatives, as seen in and .
- Yield Challenges : Low yields (~40%) in and suggest synthetic complexity for halogenated or fused-ring analogs, whereas the target compound’s simpler structure may permit higher efficiency .
- Purification : Reverse-phase HPLC (C18 columns) is standard for isolating polar derivatives like the target compound .
Physicochemical and Analytical Properties
Table 3: Analytical Data Comparison
Key Observations :
- Molecular Weight : The target compound’s lower molecular weight (~500 vs. 634–754 in and ) suggests better membrane permeability .
- Retention Time : Shorter HPLC retention times (e.g., 0.89 minutes in ) correlate with higher polarity, whereas the target compound’s intermediate retention (~1.3 minutes) implies balanced hydrophobicity for drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
